2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is a complex organic compound characterized by the presence of trifluoromethyl, methoxyphenyl, and oxopyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Trifluoromethylphenyl Carbamate: This step involves the reaction of 2-(trifluoromethyl)aniline with phosgene to form the corresponding carbamate.
Coupling with Methoxyphenyl Oxopyrrolidine: The carbamate is then coupled with 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative solvents and reagents that are more environmentally friendly and cost-effective may be explored.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development.
Medicine
In medicinal chemistry, {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new medications.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the methoxyphenyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE: Similar structure but with a hydroxyl group instead of a methoxy group.
{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C21H19F3N2O5 |
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Molecular Weight |
436.4 g/mol |
IUPAC Name |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H19F3N2O5/c1-30-15-8-6-14(7-9-15)26-11-13(10-19(26)28)20(29)31-12-18(27)25-17-5-3-2-4-16(17)21(22,23)24/h2-9,13H,10-12H2,1H3,(H,25,27) |
InChI Key |
LJSAVZFGOZRLHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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